molecular formula C9H11N3 B1599584 N-(Imidazo[1,2-a]pyridin-6-ylmethyl)-N-methylamine CAS No. 864068-82-6

N-(Imidazo[1,2-a]pyridin-6-ylmethyl)-N-methylamine

Cat. No.: B1599584
CAS No.: 864068-82-6
M. Wt: 161.2 g/mol
InChI Key: VTAYGJSBPFKWJX-UHFFFAOYSA-N
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Description

N-(Imidazo[1,2-a]pyridin-6-ylmethyl)-N-methylamine is a heterocyclic compound that features an imidazo[1,2-a]pyridine core structure. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly as a pharmacophore in drug design. The imidazo[1,2-a]pyridine scaffold is known for its biological activity and is often incorporated into molecules with therapeutic potential.

Biochemical Analysis

Biochemical Properties

N-(Imidazo[1,2-a]pyridin-6-ylmethyl)-N-methylamine plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition. It has been shown to interact with enzymes such as phosphatidylinositol 3-kinase (PI3K), which is crucial in cell growth, proliferation, and survival . The compound inhibits PI3K by binding to its active site, thereby preventing the phosphorylation of downstream targets. This interaction is essential for its potential anticancer properties, as it can induce cell cycle arrest and apoptosis in cancer cells .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cells, it has been observed to induce cell cycle arrest at the G2/M phase and promote apoptosis . This compound influences cell signaling pathways, particularly the PI3K-AKT pathway, which is often dysregulated in cancer. By inhibiting PI3K, this compound reduces the phosphorylation of AKT, leading to decreased cell proliferation and increased cell death . Additionally, it affects gene expression by downregulating genes involved in cell survival and upregulating pro-apoptotic genes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of PI3K, inhibiting its kinase activity . This inhibition prevents the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), a critical step in the PI3K-AKT signaling pathway. As a result, downstream signaling events, including AKT phosphorylation, are disrupted, leading to altered gene expression and cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to assess its stability and long-term impact on cellular function. The compound has demonstrated stability under various conditions, maintaining its inhibitory activity against PI3K over extended periods Long-term studies have shown that continuous exposure to this compound results in sustained inhibition of cell proliferation and induction of apoptosis in cancer cells

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without significant toxicity . At higher doses, toxic effects such as weight loss, organ damage, and altered blood parameters have been reported. These findings suggest a narrow therapeutic window for this compound, necessitating careful dosage optimization in preclinical and clinical studies.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interaction with enzymes such as PI3K . The compound’s inhibition of PI3K affects metabolic flux by altering the levels of key metabolites involved in cell growth and survival. Additionally, it interacts with cofactors and other enzymes that modulate its activity and stability, influencing its overall metabolic profile.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is taken up by cells through active transport mechanisms and distributed to various cellular compartments. Its localization and accumulation are influenced by factors such as membrane permeability, binding affinity, and cellular uptake rates.

Subcellular Localization

This compound exhibits specific subcellular localization patterns that affect its activity and function . The compound is primarily localized in the cytoplasm, where it interacts with PI3K and other signaling molecules. Post-translational modifications and targeting signals direct its distribution to specific organelles, influencing its inhibitory effects on cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Imidazo[1,2-a]pyridin-6-ylmethyl)-N-methylamine typically involves the formation of the imidazo[1,2-a]pyridine core followed by functionalization at the 6-position. One common method involves the cyclization of 2-aminopyridine with α-bromoketones under mild conditions. This reaction can be catalyzed by copper(I) iodide in the presence of an oxidant such as tert-butyl hydroperoxide (TBHP) in toluene . Another approach involves the use of microwave irradiation to expedite the cyclization process, providing high yields under relatively mild conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(Imidazo[1,2-a]pyridin-6-ylmethyl)-N-methylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or TBHP.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylamine group.

Common Reagents and Conditions

    Oxidation: TBHP in toluene or hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of N-oxide derivatives.

    Reduction: Formation of reduced imidazo[1,2-a]pyridine derivatives.

    Substitution: Formation of substituted imidazo[1,2-a]pyridine derivatives with various functional groups.

Scientific Research Applications

N-(Imidazo[1,2-a]pyridin-6-ylmethyl)-N-methylamine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(Imidazo[1,2-a]pyridin-6-ylmethyl)-N-methylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit the PI3K pathway sets it apart from other imidazo[1,2-a]pyridine derivatives, making it a valuable compound in medicinal chemistry research.

Properties

IUPAC Name

1-imidazo[1,2-a]pyridin-6-yl-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3/c1-10-6-8-2-3-9-11-4-5-12(9)7-8/h2-5,7,10H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTAYGJSBPFKWJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CN2C=CN=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00428725
Record name N-(Imidazo[1,2-a]pyridin-6-ylmethyl)-N-methylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00428725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

864068-82-6
Record name N-Methylimidazo[1,2-a]pyridine-6-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=864068-82-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(Imidazo[1,2-a]pyridin-6-ylmethyl)-N-methylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00428725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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